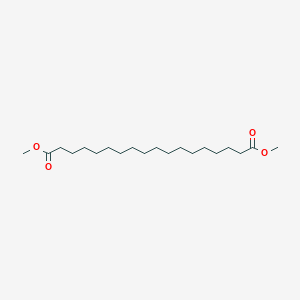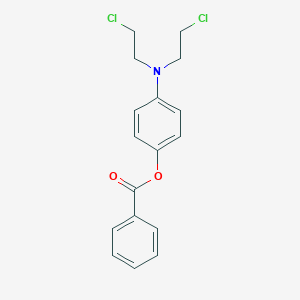
4,4'-Dimethylbenzoin
描述
4,4’-Dimethylbenzoin is an organic compound with the molecular formula C16H16O2. It is characterized by its white to pale yellow crystalline appearance and a distinct aromatic odor. This compound is a derivative of benzoin, where the phenyl groups are substituted with methyl groups at the para positions. It is primarily used in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Dimethylbenzoin can be synthesized through several methods. One common synthetic route involves the condensation of p-tolualdehyde with benzoin in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in an alcohol solvent like ethanol. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of 4,4’-Dimethylbenzoin often involves large-scale batch reactions. The process begins with the preparation of p-tolualdehyde, which is then subjected to a benzoin condensation reaction. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure high yield and purity. The final product is isolated through filtration and recrystallization.
化学反应分析
Types of Reactions: 4,4’-Dimethylbenzoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4’-Dimethylbenzil using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Reduction of 4,4’-Dimethylbenzoin can yield 4,4’-Dimethylbenzoin alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: 4,4’-Dimethylbenzil
Reduction: 4,4’-Dimethylbenzoin alcohol
Substitution: Various halogenated derivatives depending on the substituent used.
科学研究应用
4,4’-Dimethylbenzoin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of 4,4’-Dimethylbenzoin involves its ability to undergo photochemical reactions. Upon exposure to ultraviolet light, it can form reactive intermediates that participate in various chemical transformations. These intermediates can interact with molecular targets such as enzymes and receptors, leading to biological effects. The exact pathways and molecular targets are still under investigation, but its reactivity under light exposure is a key feature.
相似化合物的比较
Benzoin: The parent compound, which lacks the methyl substitutions.
4,4’-Dimethylbenzil: The oxidized form of 4,4’-Dimethylbenzoin.
4,4’-Dimethylbenzoin alcohol: The reduced form of 4,4’-Dimethylbenzoin.
Uniqueness: 4,4’-Dimethylbenzoin is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups at the para positions enhances its reactivity in certain chemical reactions and influences its solubility and melting point compared to its parent compound, benzoin.
属性
IUPAC Name |
2-hydroxy-1,2-bis(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYSFWKNMLCZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218-89-9 | |
| Record name | p-Toluoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)







